Eliglustat

Vue d'ensemble

Description

Eliglustat, sold under the brand name Cerdelga, is a medication used for the treatment of Gaucher’s disease, specifically type 1. It was discovered at the University of Michigan and developed by Genzyme Corporation. The compound was approved by the United States Food and Drug Administration in August 2014 . This compound is commonly used in its tartrate salt form and works by inhibiting glucosylceramide synthase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of eliglustat involves several key steps. One method includes the formation of a novel intermediate metal complex, which upon hydrolysis in the presence of acid, provides an amine compound. This compound is then treated with pyrrolidine and subsequently reduced to convert into this compound . Another method involves a seven-step process that includes coupling S-(+)-2-phenyl glycinol with phenyl bromoacetate, followed by column chromatography and further reactions to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves chiral resolution to obtain the enantiomerically pure form of the compound. This is achieved using specific chiral reagents and resolution techniques to separate the desired enantiomer from the racemic mixture .

Analyse Des Réactions Chimiques

Types of Reactions: Eliglustat undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the diastereoselective amination of chiral para-methoxycinnamyl benzyl ethers using chlorosulfonyl isocyanate .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include chlorosulfonyl isocyanate, pyrrolidine, and various acids for hydrolysis. The reactions are typically carried out in solvents such as toluene and hexane under controlled temperature and pressure conditions .

Major Products Formed: The major product formed from these reactions is this compound itself, which is obtained in high yield and purity through careful control of reaction conditions and purification steps .

Applications De Recherche Scientifique

Phase III Trials

The efficacy of eliglustat has been demonstrated in several pivotal clinical trials:

- ENGAGE Trial : This Phase 3 trial involved treatment-naïve adults with GD1 and showed significant improvements in hematologic and visceral parameters after 9 months of treatment. Key findings included:

- ENCORE Trial : This study assessed patients who had achieved therapeutic goals on enzyme replacement therapy (ERT) switching to this compound. Results indicated that this compound maintained stability in hematologic parameters comparable to ERT .

- EDGE Trial : Evaluated dosing regimens (once daily vs. twice daily) to optimize treatment outcomes without compromising safety .

Long-Term Outcomes

Long-term studies have shown sustained benefits from this compound therapy:

- A study reported outcomes after 8 years of treatment, where patients exhibited:

Pharmacokinetics and Drug Interactions

This compound's pharmacokinetics are heavily influenced by genetic variations in CYP2D6. A physiologically-based pharmacokinetic model has been developed to predict drug interactions and optimize dosing strategies based on metabolizer status. This model supports personalized medicine approaches, allowing for dose adjustments in patients with varying CYP2D6 activity levels to enhance safety and efficacy .

Case Study Overview

A review of real-world cases highlights the practical application of this compound in managing GD1:

- Case Study 1 : An adult patient switched from ERT to this compound after achieving stable parameters on ERT. Following the switch, the patient maintained stable hemoglobin levels and experienced significant reductions in spleen and liver volumes over two years.

- Case Study 2 : A patient with poor metabolizer status was initiated on a lower dose regimen (21 mg) due to potential drug-drug interactions with concomitant medications. The patient showed favorable outcomes without adverse events, underscoring the importance of tailored dosing based on metabolic phenotype .

Mécanisme D'action

Eliglustat exerts its effects by inhibiting the enzyme glucosylceramide synthase, which is involved in the production of glucosylceramide. By blocking this enzyme, this compound reduces the accumulation of glucosylceramide in cells, thereby alleviating the symptoms of Gaucher disease. The compound is metabolized primarily by cytochrome P450 2D6, and its efficacy is influenced by the patient’s metabolizer status .

Comparaison Avec Des Composés Similaires

Eliglustat is often compared with other treatments for Gaucher disease, such as enzyme replacement therapies (imiglucerase, velaglucerase alfa, and taliglucerase alfa) and another glucosylceramide synthase inhibitor, miglustat. Unlike enzyme replacement therapies, which require intravenous administration, this compound is an oral medication, offering greater convenience for patients. Compared to miglustat, this compound has shown more favorable biochemical responses and fewer side effects .

List of Similar Compounds:- Imiglucerase

- Velaglucerase alfa

- Taliglucerase alfa

- Miglustat

This compound’s unique oral administration and its specific inhibition of glucosylceramide synthase make it a valuable treatment option for Gaucher disease type 1 .

Activité Biologique

Eliglustat is an oral substrate reduction therapy (SRT) primarily used for treating Type 1 Gaucher disease (GD1). It functions by inhibiting glucosylceramide synthase, an enzyme crucial for the synthesis of glucosylceramide, thereby reducing its accumulation in lysosomes. This article delves into the biological activity of this compound, examining its mechanism of action, pharmacokinetics, clinical efficacy, and safety through various studies and findings.

This compound selectively inhibits glucosylceramide synthase, which is responsible for the production of glucosylceramide from ceramide and UDP-glucose. By inhibiting this enzyme, this compound reduces the synthesis of glucosylceramide to match the impaired catabolism in patients with GD1. This mechanism helps alleviate the clinical manifestations associated with glucosylceramide accumulation.

Pharmacokinetics

The pharmacokinetics of this compound are significantly influenced by genetic variations in the CYP2D6 enzyme, which metabolizes the drug. Patients are categorized based on their CYP2D6 metabolizer status into extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs).

- Bioavailability : The oral bioavailability of this compound is low, typically less than 5% in EMs.

- Dosing Recommendations : Dosing is adjusted based on metabolizer status. For example, PMs may require different dosing due to increased systemic exposure.

- Elimination : The primary metabolic pathway involves oxidation processes yielding several metabolites, none of which exhibit significant biological activity .

Case Studies and Clinical Trials

- ENGAGE Trial : In a Phase 3 clinical trial involving treatment-naïve patients with GD1, this compound treatment resulted in significant improvements in organ volumes and hematologic parameters after 9 months. Key findings included:

- Long-term Outcomes : A real-world study evaluated 231 patients over two years:

- Safety Profile : The drug was generally well-tolerated with mild adverse effects reported in a minority of cases. No patients withdrew due to adverse events during long-term studies .

Pharmacodynamic Effects

Clinical trials have demonstrated that treatment with this compound leads to reductions in plasma levels of glucosylceramide and other biomarkers associated with Gaucher disease. For instance:

- In treatment-naïve patients, plasma GL-1 levels decreased significantly upon treatment initiation.

- In patients stabilized on enzyme replacement therapy (ERT), normalization of plasma GL-1 levels was also observed following this compound therapy .

Summary Table of Key Findings

| Parameter | Baseline Measurement | Post-Treatment Measurement | Change (%) |

|---|---|---|---|

| Spleen Volume | 17.1 MN | 5.8 MN | -66% |

| Hemoglobin | 12.4 g/dL | 13.4 g/dL | +8% |

| Platelet Count | Baseline | Increased by 38% | +38% |

| Plasma GL-1 Levels | Elevated | Decreased | Significant |

Propriétés

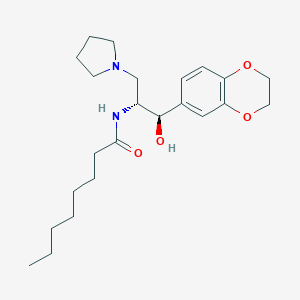

IUPAC Name |

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZZPCZKBUKGGU-AUSIDOKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964175 | |

| Record name | N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Eliglustat is a glucosylceramide synthase inhibitor used for the treatment of type 1 Gaucher disease. Gaucher disease is a rare genetic disorder characterized by the deficiency of acid β-glucosidase, an enzyme that converts glucosylceramide (also known as glucocerebroside) into glucose and ceramide. In patients with Gaucher disease, glucosylceramide is accumulated in the lysosomes of macrophages, leading to the formation of foam cells or Gaucher cells. Gaucher cells infiltrate the liver, spleen, bone marrow and other organs, leading to complications such as anemia, thrombocytopenia and hepatosplenomegaly. Eliglustat reduces the production of glucosylceramide by inhibiting glucosylceramide synthase, a rate-limiting enzyme in the production of glycosphingolipids. This lowers the amount of glucosylceramide that is available in lysosomes, and balances the deficiency of acid β-glucosidase. | |

| Record name | Eliglustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

491833-29-5 | |

| Record name | N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491833-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eliglustat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491833295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eliglustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELIGLUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR40J4WA67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.